(Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic core (pyrazole and pyrimidine rings) and functionalized with a phenylacrylamide group. Its structural complexity arises from the (Z)-configuration of the acrylamide moiety, a 3-methyl substituent on the pyrazole ring, and a 4-oxo-1-phenyl group on the pyrimidine ring.
Properties
CAS No. |
1173318-58-5 |
|---|---|
Molecular Formula |
C24H19N7O2 |
Molecular Weight |
437.463 |
IUPAC Name |
(Z)-N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C24H19N7O2/c1-16-14-20(26-21(32)13-12-17-8-4-2-5-9-17)31(29-16)24-27-22-19(23(33)28-24)15-25-30(22)18-10-6-3-7-11-18/h2-15H,1H3,(H,26,32)(H,27,28,33)/b13-12- |
InChI Key |
LNJKMIVLCTVKKB-SEYXRHQNSA-N |
SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . It features a pyrazolo-pyrimidine core structure, which is known for its diverse biological activities. The presence of multiple heterocycles enhances its pharmacological potential through various interactions with biological targets.
Research indicates that compounds with similar structures often act as cyclin-dependent kinase (CDK) inhibitors . CDKs are crucial regulators of the cell cycle and are frequently implicated in cancer progression. Inhibiting these kinases can lead to reduced cell proliferation and induce apoptosis in cancer cells .
Anticancer Activity
Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to (Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide have shown effectiveness against various cancer cell lines, including breast and lung cancers .
Inhibition of Kinase Activity
The compound has been identified as a potent inhibitor of specific CDKs, which play a role in the regulation of the cell cycle. By selectively targeting these kinases, the compound may help prevent uncontrolled cell division associated with tumor growth .
Case Studies
| Study Reference | Findings |
|---|---|
| Zhang et al., 2010 | Identified strong intramolecular hydrogen bonding in related compounds that stabilizes their active forms. |
| Asegbeloyin et al., 2014 | Reported synthesis and characterization of pyrazole derivatives with notable inhibitory effects on cancer cell proliferation. |
| Ukwueze et al., 2019 | Demonstrated the biological significance of pyrimidine analogs as selective inhibitors for EGFR, suggesting potential applications in targeted cancer therapies. |
Pharmacological Applications
The compound's biological activity suggests several therapeutic applications:
- Cancer Therapy : As a CDK inhibitor, it holds promise for treating various malignancies.
- Anti-inflammatory Effects : Pyrazole derivatives have been linked to anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, indicating potential use in treating infections .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features and Analogues
The compound’s closest analogues include pyrazolo[3,4-d]pyrimidine derivatives and N-substituted pyrazolines. A comparative analysis is provided below:
*Note: Exact molecular formula and weight for the target compound are estimated based on structural similarity to CAS 955793-71-2 .
Substituent Impact on Properties
- Fused vs.
- (E)-isomers or non-stereospecific analogues .
- Aromatic Substitutents : Multiple phenyl groups increase hydrophobicity and may influence pharmacokinetic profiles (e.g., solubility, membrane permeability) compared to simpler derivatives like Compound 1 .
Physicochemical Data
While direct data for the target compound is unavailable, analogues suggest:
- Solubility : Lower aqueous solubility due to aromatic substituents vs. aldehyde- or ketone-functionalized pyrazolines (e.g., Compound 1: logP ~2.5 vs. target compound estimated logP ~4.2) .
- Stability : The fused core and acrylamide group may confer stability under physiological conditions compared to hydrolytically labile derivatives (e.g., aldehyde-containing Compound 1) .
Structural Validation
- Crystallography : Analogues like those in were confirmed via single-crystal X-ray diffraction using SHELX software, a gold standard for small-molecule structure determination .
- Computational Modeling : Density functional theory (DFT) methods, as applied in , could predict NMR chemical shifts (δH and δC) for the target compound, aiding structural assignment .
Pharmacological Potential
The acrylamide group may covalently bind cysteine residues in target enzymes, enhancing potency .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry, including:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidin-6-yl core via cyclocondensation of 1-phenyl-1H-pyrazol-5-amine derivatives with β-keto esters under reflux conditions in DMF or DCM .
- Step 2 : Introduction of the acrylamide moiety via nucleophilic substitution or coupling reactions. For example, KCO-mediated alkylation of thiol intermediates with RCHCl at room temperature yields high purity products .
- Critical Parameters : Solvent choice (DMF for polar intermediates), reaction time (24–48 hours for cyclization), and stoichiometric ratios (1:1.2 for amine:carbonyl reagents) are critical to avoid byproducts .
Q. How can researchers validate the stereochemical configuration (Z/E) of the acrylamide group?
- Methodological Answer :
- NMR Analysis : H-NMR coupling constants (J = 10–12 Hz for trans vs. J = 15–17 Hz for cis configurations) and NOESY correlations between the acrylamide proton and adjacent aromatic protons confirm the (Z)-configuration .
- X-ray Crystallography : Single-crystal diffraction data for structurally related pyrazolo-pyrimidine derivatives (e.g., 5-(4-fluorophenyl)-N-phenyl analogs) provide reference metrics for bond angles and spatial arrangements .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Chromatography : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate 7:3 → 1:1) to separate polar byproducts .
- Recrystallization : Ethanol/water mixtures (70:30 v/v) yield crystals with >95% purity, as confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound against kinase targets?
- Methodological Answer :
- Docking Workflow :
Protein Preparation : Retrieve kinase structures (e.g., PDB ID 3LCS) and optimize hydrogen bonding networks using tools like AutoDock Vina .
Ligand Optimization : Minimize the compound’s energy in Gaussian09 (B3LYP/6-31G* basis set) to refine the (Z)-acrylamide conformation .
Binding Affinity Analysis : Dock the ligand into the ATP-binding pocket; ΔG values < −8 kcal/mol suggest strong inhibition potential .
- Validation : Compare docking scores with experimental IC data from kinase inhibition assays (e.g., ELISA-based assays using recombinant enzymes) .
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Error Source Analysis :
- Solvent Effects : Include implicit solvent models (e.g., PCM in DFT calculations) to account for aqueous vs. DMSO solubility differences .
- Conformational Flexibility : Perform molecular dynamics simulations (50 ns trajectories) to assess ligand-protein stability under physiological conditions .
- Experimental Adjustments : Re-evaluate assay conditions (e.g., buffer pH, co-solvents) to align with computational assumptions .
Q. What strategies optimize the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Structural Modifications :
- Aromatic Substituents : Introduce electron-withdrawing groups (e.g., -F, -CF) at the phenyl ring to reduce cytochrome P450-mediated oxidation .
- Steric Shielding : Replace the methyl group on the pyrazole with bulkier tert-butyl groups to hinder enzymatic degradation .
- In Vitro Testing : Use liver microsome assays (human/rat) with LC-MS/MS quantification to measure half-life (t) improvements .
Data Contradiction and Resolution
Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Experimental Replication :
- Solubility Testing : Prepare saturated solutions in DMSO, ethanol, and dichloromethane; quantify via UV-Vis spectroscopy (λ = 280 nm) .
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δ, δ, δ) to rationalize discrepancies (e.g., hydrogen bonding capacity in DMSO vs. chloroform) .
- Literature Cross-Validation : Compare results with structurally similar pyrazolo-pyrimidines (e.g., 3-methyl-5-isoxazolyl derivatives) to identify trends .
Methodological Innovation
Q. Can AI-driven reaction path search methods accelerate the optimization of synthetic routes?
- Methodological Answer :
- ICReDD Framework :
Quantum Chemical Calculations : Use GRRM17 software to map low-energy pathways for cyclization and acrylamide coupling .
Machine Learning : Train models on existing pyrazole synthesis data (e.g., reaction yields, solvent choices) to predict optimal conditions for new analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
